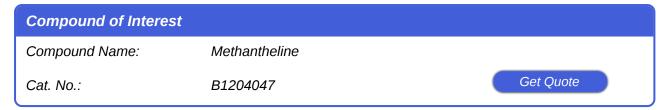


Methantheline bromide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Methantheline Bromide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline bromide is a synthetic quaternary ammonium compound classified as a non-selective muscarinic acetylcholine receptor antagonist. Historically used for its antispasmodic and antisecretory effects on the gastrointestinal tract, it has been employed in the management of conditions such as peptic ulcer disease and irritable bowel syndrome. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for its characterization.

Chemical Identity and Structure

Methantheline bromide is a derivative of xanthene-9-carboxylic acid. As a quaternary ammonium salt, it is permanently charged and possesses limited ability to cross the blood-brain barrier.

- IUPAC Name: diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide[1][2]
- CAS Number: 53-46-3[1][3]
- Chemical Formula: C21H26BrNO3[1][4]



- Molecular Weight: 420.34 g/mol [2][3][4]
- Synonyms: Banthine, Vagantin, Methanthelinium bromide, Dixamone bromide[1][2][5]

Chemical Structure:

Physicochemical Properties

The physicochemical properties of **methantheline** bromide are summarized in the table below. There are conflicting reports regarding its solubility in water; however, reputable compendia describe it as freely soluble.[2][3] Its quaternary ammonium structure supports its solubility in polar solvents.

| Property | Value | Reference(s) | |
|----------------------|---|--------------|--|
| Appearance | White or nearly white, crystalline solid; solid powder. | [2][3] | |
| Melting Point | 174.5–176 °C | [2][3][6] | |
| Solubility | Freely soluble in water and alcohol; practically insoluble in ether; soluble in DMSO. | [2][3] | |
| pH (2% aq. solution) | 5.0–5.5 | [3] | |
| UV max (in alcohol) | 246 nm, 282 nm | [3] | |
| Hygroscopicity | Very slightly hygroscopic. Aqueous solutions tend to hydrolyze over several days. | [3][7] | |
| рКа | Not applicable (permanently charged quaternary ammonium cation). | | |
| XLogP3-AA (Computed) | 1.3 | [8] | |

Pharmacology



Methantheline bromide is an anticholinergic agent that acts peripherally to reduce smooth muscle spasm and glandular secretions.[9][10]

| Pharmacological Parameter | Description | Value(s) | Reference(s) |
|-------------------------------|---|--|--------------|
| Mechanism of Action | Competitive, non- selective antagonist of muscarinic acetylcholine receptors (mAChRs). | - | [9][11] |
| Primary Therapeutic Target | M3 muscarinic receptors on gastrointestinal smooth muscle and secretory glands. | - | [12] |
| Pharmacodynamics | Reduces gastric acid secretion and decreases gastrointestinal motility. | EC ₅₀ (for salivation reduction): 5.5 ng/mL | [9][12][13] |
| Pharmacokinetics (Human) | Absorption: Slowly absorbed after oral administration. Tmax: ~2.5–3 hours Elimination Half-Life: ~2 hours | Tmax: 2.5–3 ht½: ~2 h | [13] |
| Toxicity | LD₅₀ (intraperitoneal, mouse): 76 mg/kg | 76 mg/kg | [3][6] |

Mechanism of Action and Signaling Pathway

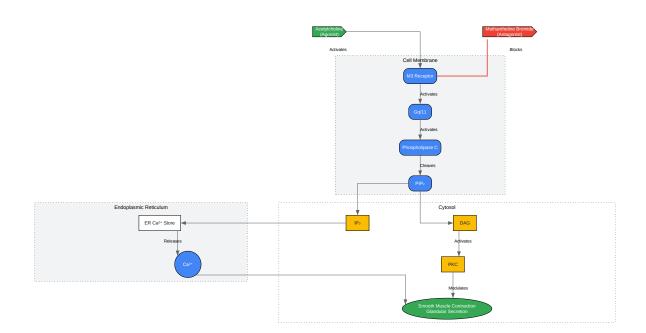
Methantheline bromide exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors. In the gastrointestinal tract, the



primary target for its therapeutic effect is the M3 receptor subtype, which is coupled to the Gq/11 G-protein.[12]

Upon binding of an agonist like ACh, the M3 receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca²⁺ leads to smooth muscle contraction and glandular secretion.

Methantheline bromide, as an antagonist, occupies the receptor's binding site without activating it, thereby preventing this signaling cascade and leading to smooth muscle relaxation and reduced secretion.[9][10][11]



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Caption: M3 muscarinic receptor signaling pathway inhibited by **Methantheline** Bromide.



Key Experimental Protocols

Characterization of a muscarinic antagonist like **methantheline** bromide involves a series of in vitro and analytical experiments to determine its affinity, potency, and purity.

Muscarinic Receptor Binding Assay

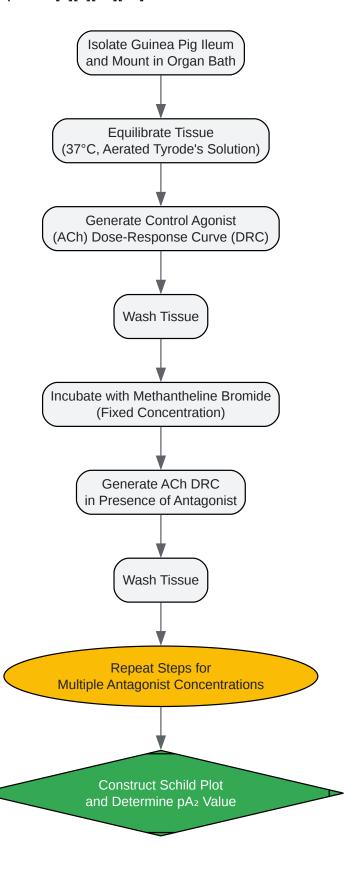
- Objective: To determine the binding affinity (K_i) of **methantheline** bromide for muscarinic receptor subtypes.
- Methodology: This is typically a competitive radioligand binding assay. A preparation of cells or tissues expressing the target receptor (e.g., CHO cells expressing human M3 receptors) is incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound (methantheline bromide). The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound. The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of methantheline bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.[1][11][12]

In Vitro Functional Assay (Guinea Pig Ileum)

- Objective: To determine the functional potency (pA₂) of methantheline bromide as a competitive antagonist.
- Methodology: A segment of the guinea pig ileum, which contains M3 receptors, is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated. The tissue is connected to an isometric force transducer to record contractions. A cumulative concentration-response curve is generated for an agonist like acetylcholine (ACh) to establish a baseline. The tissue is then washed and pre-incubated with a fixed concentration of **methantheline** bromide for a specific period. The ACh concentration-response curve is then repeated in the presence of the antagonist. A competitive antagonist will cause a rightward parallel shift in the curve without reducing the maximum response. By repeating this process with several antagonist concentrations, a Schild plot can be constructed to determine the pA2 value, which represents the negative logarithm of the



antagonist concentration that requires a two-fold increase in agonist concentration to produce the original response.[4][9][14][15]





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Caption: Generalized workflow for determining antagonist potency (pA₂) using isolated tissue.

Purity and Identity Analysis (High-Performance Liquid Chromatography)

- Objective: To determine the purity of a methantheline bromide sample and confirm its identity.
- Methodology: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
 method is commonly employed. While a specific monograph for methantheline bromide
 may exist, a general approach can be described based on methods for similar compounds
 like propantheline bromide.[13][16]
 - Column: A C8 or C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - o Detection: UV detection at one of its absorbance maxima, such as 254 nm or 282 nm.
 - Procedure: A standard solution of known concentration and the test sample are injected into the HPLC system. The retention time of the major peak in the sample should match that of the standard. Purity is assessed by calculating the area of the main peak as a percentage of the total area of all peaks detected. The method should be validated for specificity, linearity, accuracy, and precision.

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